molecular formula C11H10BrNO B11863002 1-(7-Bromoisoquinolin-3-yl)ethanol

1-(7-Bromoisoquinolin-3-yl)ethanol

Cat. No.: B11863002
M. Wt: 252.11 g/mol
InChI Key: FWJCOJRAPIMGHX-UHFFFAOYSA-N
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Description

1-(7-Bromoisoquinolin-3-yl)ethanol is a chemical compound with the molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol . This compound features a bromine atom attached to the isoquinoline ring, which is further connected to an ethanol group. The presence of the bromine atom and the ethanol group imparts unique chemical properties to this compound, making it a valuable building block in various research and industrial applications.

Preparation Methods

The synthesis of 1-(7-Bromoisoquinolin-3-yl)ethanol typically involves multiple steps. One common method starts with the compound 1-(7-Bromoisoquinolin-3-yl)propan-1-ol. This compound is reacted with ethylmagnesium bromide in tetrahydrofuran under a nitrogen atmosphere at -80°C. The reaction mixture is then gradually warmed to 0°C and stirred for several hours to yield the desired product .

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(7-Bromoisoquinolin-3-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium amide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(7-Bromoisoquinolin-3-yl)ethanol has several scientific research applications:

    Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving brominated compounds.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-(7-Bromoisoquinolin-3-yl)ethanol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The presence of the bromine atom and the ethanol group may influence its binding affinity and selectivity for these targets, thereby modulating its biological activity .

Comparison with Similar Compounds

1-(7-Bromoisoquinolin-3-yl)ethanol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

1-(7-bromoisoquinolin-3-yl)ethanol

InChI

InChI=1S/C11H10BrNO/c1-7(14)11-5-8-2-3-10(12)4-9(8)6-13-11/h2-7,14H,1H3

InChI Key

FWJCOJRAPIMGHX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=C2C=C(C=CC2=C1)Br)O

Origin of Product

United States

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